![molecular formula C27H25NO4 B4024264 4-{5-methyl-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4024264.png)
4-{5-methyl-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Description
Synthesis Analysis
The synthesis of oxazolone derivatives often involves multiple steps, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. For instance, Gabriele et al. (2006) described a synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives using oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines in the presence of PdI2 and KI (Gabriele et al., 2006). This method showcases the intricate steps involved in creating complex oxazolone structures.
Molecular Structure Analysis
The molecular structure of oxazolone derivatives, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, reveals the presence of a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles. The ring-opening of oxazolone with different nucleophiles followed by cyclization allows for the creation of diverse molecular structures (Misra & Ila, 2010).
Chemical Reactions and Properties
The chemical properties of oxazolone derivatives are influenced by their ability to undergo various reactions. For example, the nucleophilic ring-opening of oxazolones, followed by cyclization, enables the formation of different substituted oxazoles, showcasing the reactivity and versatility of these compounds in chemical synthesis (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as solubility and crystallinity, are essential for their application in various fields. The synthesis and crystallographic analysis of compounds like (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol provide insights into the physical characteristics of these molecules, including their crystalline structures and intermolecular interactions (Ghichi et al., 2018).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives are characterized by their reactivity in various chemical reactions. The ability of these compounds to participate in cycloaddition reactions, for example, is a key aspect of their chemical behavior. This reactivity is utilized in the synthesis of novel compounds and in the exploration of new chemical pathways (Aly, 2003).
properties
IUPAC Name |
(4E)-4-[[5-methyl-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-19-9-12-23(13-10-19)30-15-6-16-31-25-14-11-20(2)17-22(25)18-24-27(29)32-26(28-24)21-7-4-3-5-8-21/h3-5,7-14,17-18H,6,15-16H2,1-2H3/b24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFIWADHOOSOM-HKOYGPOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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